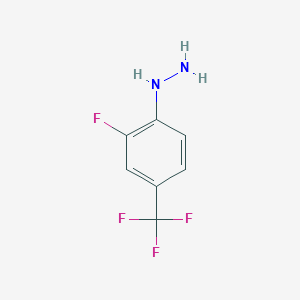

2-Fluoro-4-(trifluoromethyl)phenylhydrazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2-fluoro-4-(trifluoromethyl)phenyl]hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F4N2/c8-5-3-4(7(9,10)11)1-2-6(5)13-12/h1-3,13H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLSRTHHRMRUDKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)F)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60379229 | |

| Record name | 2-FLUORO-4-(TRIFLUOROMETHYL)PHENYLHYDRAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912761-86-5 | |

| Record name | 2-FLUORO-4-(TRIFLUOROMETHYL)PHENYLHYDRAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 2-Fluoro-4-(trifluoromethyl)phenylhydrazine

Executive Summary: This guide provides a detailed technical overview of the predominant and most efficient synthesis route for 2-Fluoro-4-(trifluoromethyl)phenylhydrazine, a critical fluorinated building block in modern medicinal chemistry and agrochemical development. The strategic incorporation of fluorine and trifluoromethyl groups into molecular scaffolds can significantly enhance pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and lipophilicity.[1][2][3] This document outlines the reliable two-step conversion from the commercially available precursor, 2-Fluoro-4-(trifluoromethyl)aniline, through diazotization and subsequent reduction. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and discuss critical process parameters and safety considerations for researchers and drug development professionals.

The Significance of Fluorinated Hydrazines in Chemical Synthesis

The utility of this compound stems from its unique electronic and structural properties, which are highly sought after in the design of bioactive compounds.[1] The trifluoromethyl (-CF₃) group is a powerful bioisostere for various functionalities and is known to increase metabolic stability and lipophilicity, which can improve membrane permeability.[2][4] The ortho-fluoro substituent further modulates the electronic properties and can participate in key hydrogen bonding interactions or block metabolic pathways.[5] Consequently, this hydrazine derivative serves as a pivotal intermediate for constructing complex heterocyclic systems, such as indoles (via Fischer indole synthesis), pyrazoles, and other scaffolds prevalent in anti-inflammatory, antiviral, and anticancer agents.[1]

Strategic Synthesis Design: A Retrosynthetic Approach

The most logical and field-proven approach to synthesizing substituted phenylhydrazines involves a two-step sequence starting from the corresponding aniline. The retrosynthetic analysis reveals a clear pathway from the target hydrazine back to its precursors.

Caption: Retrosynthetic disconnection of the target hydrazine.

This strategy leverages the readily available and stable aniline starting material, converting its amino group into the desired hydrazine functionality via a highly reactive diazonium salt intermediate.

Core Synthesis Pathway and Experimental Protocols

The synthesis is executed in two primary stages: the diazotization of the aniline precursor followed by the reduction of the resulting diazonium salt. The entire process is typically performed as a "one-pot" or sequential operation to avoid the isolation of the potentially unstable diazonium intermediate.[6]

Caption: Overall workflow for the synthesis of the target hydrazine salt.

Step 1: Diazotization of 2-Fluoro-4-(trifluoromethyl)aniline

Causality and Mechanism: Diazotization is the reaction of a primary aromatic amine with nitrous acid (HNO₂) to form a diazonium salt.[7] Nitrous acid is unstable and is therefore generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl).[8][9] The reaction mechanism begins with the formation of the nitrosonium ion (NO⁺), a potent electrophile. The amine's lone pair of electrons attacks the nitrosonium ion, and after a series of proton transfers and dehydration, the diazonium ion ([Ar-N≡N]⁺) is formed.

This process is highly exothermic, and the resulting diazonium salts are thermally labile, readily decomposing to release nitrogen gas.[10] Therefore, maintaining a low temperature (0–5 °C) throughout the addition of sodium nitrite is critical to prevent degradation of the intermediate and ensure a high yield.[8][11]

Detailed Experimental Protocol:

-

To a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add concentrated hydrochloric acid and water.

-

Cool the acid solution to 0–5 °C in an ice-salt bath.

-

Slowly add 2-Fluoro-4-(trifluoromethyl)aniline (1.0 eq.) to the cold acid solution with vigorous stirring. The aniline salt may precipitate as a white solid.

-

Prepare a solution of sodium nitrite (1.05 eq.) in deionized water.

-

Add the sodium nitrite solution dropwise to the aniline suspension, ensuring the internal temperature is strictly maintained between 0 and 5 °C.

-

After the addition is complete, continue stirring the resulting pale yellow diazonium salt solution at 0–5 °C for an additional 30-60 minutes to ensure the reaction goes to completion.

Step 2: Reduction of the Diazonium Salt

Causality and Mechanism: The diazonium salt is a versatile intermediate that can be converted to a hydrazine by reduction. Stannous chloride (tin(II) chloride, SnCl₂) is a widely used and effective reducing agent for this transformation.[6][12] The Sn²⁺ ion reduces the diazonium cation to the corresponding phenylhydrazine, and in the process, is itself oxidized. The reaction is typically performed in a strong acidic medium (conc. HCl) to maintain the stability of the reagents and the product, which precipitates as its hydrochloride salt. The hydrochloride salt is generally more stable and easier to handle than the free hydrazine base.[13]

Detailed Experimental Protocol:

-

In a separate flask, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O, ~2.5-3.0 eq.) in concentrated hydrochloric acid. Cool this solution in an ice bath.

-

Slowly add the cold diazonium salt solution prepared in Step 1 to the stannous chloride solution with vigorous stirring. The temperature should be carefully controlled to remain below 10 °C during the addition.

-

Upon completion of the addition, a precipitate of (2-Fluoro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride will form.

-

Continue stirring the mixture in the ice bath for 1-2 hours to maximize precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with a small amount of cold, saturated sodium chloride solution or cold dilute HCl to remove residual impurities.[12]

-

Dry the product under vacuum to yield the final hydrochloride salt. The free base can be obtained by neutralizing the salt with a base (e.g., NaOH, Na₂CO₃) and extracting with a suitable organic solvent like ether or ethyl acetate.[12][13]

Critical Process Parameters and Optimization

To ensure a successful and high-yielding synthesis, several parameters must be carefully controlled.

| Parameter | Recommended Condition | Rationale & Field Insights |

| Temperature (Diazotization) | 0–5 °C | Prevents thermal decomposition of the unstable diazonium salt, which is the primary cause of yield loss and side-product formation.[8][10] |

| Temperature (Reduction) | < 10 °C | Controls the exothermicity of the reduction reaction and ensures the stability of the final product. |

| Stoichiometry (NaNO₂) ** | 1.05–1.10 equivalents | A slight excess ensures complete conversion of the aniline. A large excess can lead to unwanted side reactions. |

| Stoichiometry (SnCl₂) ** | 2.5–3.0 equivalents | A significant excess of the reducing agent is required to drive the reaction to completion and achieve high yields. |

| Acid Concentration | Concentrated HCl | Maintains the solubility of the aniline starting material (as its salt) and is essential for both the in situ generation of nitrous acid and the final reduction step.[14] |

| Stirring | Vigorous mechanical stirring | Crucial for maintaining temperature homogeneity and ensuring efficient mixing of reagents, especially in heterogeneous mixtures. |

Safety and Handling

Diazonium Salts: Aryl diazonium salts, particularly when isolated and dried, are notoriously unstable and can decompose explosively.[10] For this reason, they are almost always generated and used in situ without isolation.

Hydrazine Derivatives: Phenylhydrazine and its derivatives are classified as toxic and are suspected carcinogens.[15] They can be harmful if swallowed, inhaled, or absorbed through the skin.[16]

Mandatory Precautions:

-

All operations should be conducted in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn.

-

Never attempt to isolate the diazonium salt in a dry state.

-

Use an ice-salt bath for effective temperature control and have a quenching agent (e.g., sulfamic acid to destroy excess nitrous acid) on standby.

Conclusion

The synthesis of this compound from its corresponding aniline is a robust and well-established procedure in organic synthesis. The two-step sequence of diazotization followed by stannous chloride reduction provides a reliable and scalable route to this valuable fluorinated intermediate. Success hinges on meticulous control of reaction temperature to manage the stability of the diazonium salt intermediate. By adhering to the protocols and safety guidelines outlined in this document, researchers can confidently produce this key building block for application in pharmaceutical and agrochemical discovery programs.

References

- MySkinRecipes. (2-Fluoro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride.

- Google Patents. (2012). CN102659620A - Synthesis method of 2,4-bi-(trifluoromethyl) benzylhydrazine.

- Google Patents. Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts.

- Dakenchem. (Year not specified). Synthesis Pathways Utilizing 4-Fluoro-3-(trifluoromethyl)aniline.

- Organic Syntheses. Phenylhydrazine.

- BOC Sciences. (Year not specified). CAS 912761-86-5 this compound.

- Ossila. (Year not specified). 2-Fluoro-4-(trifluoromethyl)aniline | CAS Number 69409-98-9.

- ChemScene. (Year not specified). 2-(Trifluoromethyl)phenylhydrazine | CAS 365-34-4.

- Benchchem. (Year not specified). 2-(Trifluoromethyl)benzene-1-diazonium chloride | 54514-11-3.

- Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal.

- PrepChem.com. (Year not specified). Preparation of phenylhydrazine.

- Google Patents. (2010). CN101781229A - Synthetic method of p-trifluoromethyl phenylhydrazine hydrochloride.

- PubChem. (2-Chloro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride.

- Santa Cruz Biotechnology. (Year not specified). 2-(Trifluoromethyl)phenylhydrazine | CAS 365-34-4.

- Stephenson, C. R. J., et al. (Year not specified). Selective C–F Functionalization of Unactivated Trifluoromethylarenes. PMC - NIH.

- Wikipedia. Benzenediazonium tetrafluoroborate.

- Google Patents. (1990). EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline.

- MDPI. (Year not specified). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.

- Guidechem. (Year not specified). 2-FLUORO-4-NITRO-PHENYL HYDRAZINE 127350-92-9 wiki.

- PubMed Central. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.

- Britton, J., et al. (2016). Exploring Flow Procedures for Diazonium Formation. PMC - PubMed Central.

- Smolecule. (Year not specified). Benzenediazonium, 4-fluoro-, chloride | 20893-71-4.

- Benchchem. (Year not specified). Benzenediazonium, 4-fluoro-, chloride | 20893-71-4.

- Google Patents. (Year not specified). Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.

- BLD Pharm. (Year not specified). (4-(Trifluoromethyl)phenyl)hydrazine hydrochloride | 2923-56-0.

Sources

- 1. (2-Fluoro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride [myskinrecipes.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. ossila.com [ossila.com]

- 6. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]

- 7. nbinno.com [nbinno.com]

- 8. benchchem.com [benchchem.com]

- 9. Benzenediazonium tetrafluoroborate - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. Buy Benzenediazonium, 4-fluoro-, chloride | 20893-71-4 [smolecule.com]

- 12. prepchem.com [prepchem.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 2923-56-0|(4-(Trifluoromethyl)phenyl)hydrazine hydrochloride|BLD Pharm [bldpharm.com]

- 16. (2-Chloro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride | C7H7Cl2F3N2 | CID 44717388 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-Fluoro-4-(trifluoromethyl)phenylhydrazine CAS number 912761-86-5

An In-depth Technical Guide to 2-Fluoro-4-(trifluoromethyl)phenylhydrazine

Introduction: A Key Building Block in Modern Medicinal Chemistry

This compound, identified by CAS number 912761-86-5, is a highly functionalized aromatic hydrazine that has emerged as a critical intermediate in the synthesis of complex heterocyclic molecules.[1][] Its strategic importance in drug discovery and agrochemical research is derived from the unique combination of a reactive hydrazine moiety with a phenyl ring substituted by both a fluorine atom and a trifluoromethyl (CF₃) group.[1] These fluorinated substituents are known to significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules, making this reagent a valuable tool for medicinal chemists aiming to optimize lead compounds.[1][3] This guide provides an in-depth examination of its synthesis, reactivity, applications, and handling protocols, tailored for researchers and professionals in chemical synthesis and drug development.

Physicochemical and Structural Data

A clear understanding of a reagent's fundamental properties is the bedrock of its effective application in synthesis. The key data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 912761-86-5 | [] |

| Molecular Formula | C₇H₆F₄N₂ | [] |

| Molecular Weight | 194.13 g/mol | [] |

| InChI Key | VLSRTHHRMRUDKJ-UHFFFAOYSA-N | [] |

| SMILES | C1=CC(=C(C=C1C(F)(F)F)F)NN | [] |

Note: This compound is often supplied and used as its hydrochloride salt (CAS 1030313-53-1), which has different physical properties.[1]

Synthesis Pathway: From Aniline to Hydrazine

The process begins with the diazotization of 2-Fluoro-4-(trifluoromethyl)aniline. The resulting diazonium salt is a highly reactive intermediate that is not isolated but is immediately subjected to reduction, typically using reagents like sodium sulfite or stannous chloride, to yield the target hydrazine.[4][5]

Caption: General workflow for phenylhydrazine synthesis.

Experimental Protocol: Proposed Synthesis

Objective: To synthesize this compound hydrochloride from 2-Fluoro-4-(trifluoromethyl)aniline.

Step 1: Diazotization

-

Prepare a solution of concentrated hydrochloric acid in water within a four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel.

-

Cool the acid solution to -5 °C using an ice-salt bath.

-

Slowly add 2-Fluoro-4-(trifluoromethyl)aniline to the cooled acid solution while stirring. A white solid may form.

-

Prepare a solution of sodium nitrite in water and cool it.

-

Add the sodium nitrite solution dropwise to the aniline suspension, ensuring the temperature is maintained between -5 °C and 0 °C. The reaction is highly exothermic and careful temperature control is critical to prevent decomposition of the diazonium salt.

-

After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature to ensure complete formation of the diazonium salt.

Step 2: Reduction

-

In a separate, larger flask, prepare a solution of sodium sulfite in water and cool it to 10-15 °C.[6]

-

Slowly add the previously prepared cold diazonium salt solution to the sodium sulfite solution in batches. The temperature should be carefully controlled to remain below 20-25 °C.[6]

-

Once the addition is complete, allow the mixture to stir at room temperature for 1-3 hours.[6]

-

Acidify the solution by adding concentrated hydrochloric acid. This step is crucial for the subsequent hydrolysis and formation of the hydrochloride salt.[6]

-

Heat the acidified mixture to reflux for 2-4 hours.[6]

Step 3: Isolation and Purification

-

Cool the reaction mixture to 0-10 °C. The phenylhydrazine hydrochloride product should precipitate as a solid.[6]

-

Collect the solid by filtration and wash it with a small amount of cold, saturated salt solution.[7]

-

Dry the solid under vacuum to obtain the crude this compound hydrochloride.

-

Further purification can be achieved by recrystallization from an appropriate solvent system, such as water with the addition of concentrated HCl to suppress solubility.[5]

Core Reactivity and Applications in Synthesis

The utility of this compound stems from its hydrazine functionality, which serves as a potent bis-nucleophile. This reactivity is harnessed in several cornerstone cyclocondensation reactions to build important heterocyclic scaffolds.

Pyrazole Synthesis via Knorr Cyclocondensation

One of the most significant applications of phenylhydrazines is in the synthesis of pyrazole derivatives.[8][9] The reaction with a 1,3-dicarbonyl compound, such as a β-diketone or β-ketoester, provides a direct and efficient route to highly substituted pyrazoles.[8][9] These structures are prevalent in pharmaceuticals and agrochemicals.

The reaction proceeds through an initial condensation of the more nucleophilic terminal nitrogen of the hydrazine with one of the carbonyl groups, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[8] The presence of the electron-withdrawing fluoro and trifluoromethyl groups on the phenyl ring influences the electronics of the hydrazine and can affect reaction rates and regioselectivity.

Caption: Knorr pyrazole synthesis pathway.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and powerful method for constructing the indole ring system, a privileged scaffold in medicinal chemistry.[10][11][12] The reaction involves the acid-catalyzed thermal rearrangement of an arylhydrazone, which is formed in situ from the condensation of an arylhydrazine with an aldehyde or ketone.[10][11]

Mechanism Insight: The key step in the Fischer indole synthesis is a[13][13]-sigmatropic rearrangement of the protonated ene-hydrazine tautomer of the initially formed hydrazone.[10] This is followed by the loss of ammonia and subsequent aromatization to yield the stable indole product.[10][12] The choice of acid catalyst (Brønsted or Lewis acids like ZnCl₂, BF₃, or polyphosphoric acid) is critical for the reaction's success.[10][11] The use of this compound allows for the direct incorporation of the fluorinated phenyl moiety at the N-1 position of the indole ring, a common strategy for enhancing the pharmacological properties of drug candidates.[14]

Caption: Key steps of the Fischer indole synthesis.

Safety, Handling, and Storage

As with all hydrazine derivatives, this compound and its salts must be handled with appropriate care. Hydrazines as a class are known for their potential toxicity and reactivity.

| Aspect | Guideline | Citation |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, protective clothing, and eye/face protection. | [13][15] |

| Handling | Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust, vapor, mist, or gas. Wash hands thoroughly after handling. | [13][15][16] |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists. | [13][15][16] |

| First Aid (Skin) | Take off immediately all contaminated clothing. Wash skin with plenty of soap and water. Seek medical advice if irritation occurs or if you feel unwell. | [13][15][16] |

| First Aid (Ingestion) | Do NOT induce vomiting. Rinse mouth and call a poison control center or doctor immediately. | [13][15][16] |

| Storage | Store locked up in a tightly closed container in a well-ventilated place. Keep away from strong oxidizing agents and strong acids. Some derivatives are light and air-sensitive. | [13][15][16] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. | [15][16] |

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for modern synthetic chemistry. Its true value lies in providing a direct and reliable route to introduce fluorine and trifluoromethyl groups—moieties known to impart desirable pharmacokinetic and pharmacodynamic properties—into heterocyclic scaffolds of proven biological importance. Through cornerstone reactions like the Knorr pyrazole synthesis and the Fischer indole synthesis, this reagent allows researchers to rapidly generate libraries of novel, fluorinated compounds, accelerating the discovery and development of next-generation pharmaceuticals and agrochemicals. A thorough understanding of its synthesis, reactivity, and handling is therefore essential for any scientist working at the forefront of medicinal and materials chemistry.

References

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review . PMC - NIH. [Link]

-

(2-Fluoro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride . MySkinRecipes. [Link]

-

Exploration of the interrupted Fischer indolization reaction . PMC. [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review . MDPI. [Link]

-

Material Safety Data Sheet . Cole-Parmer. [Link]

-

Synthesis of pyrazole derivatives from 2-hydrazino-4,4-diphenyl-1H-imidazol-5(4H)-one (2) . ScienceDirect. [Link]

- Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Compounds.

-

Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes . NIH. [Link]

-

ChemInform Abstract: Synthesis of Fluorinated Pyrazole Derivatives from β‐Alkoxyvinyl Trifluoroketones . Sci-Hub. [Link]

-

PHENYLHYDRAZINE . Organic Syntheses Procedure. [Link]

-

Fischer indole synthesis . Wikipedia. [Link]

- The preparation method of phenylhydrazine.

-

Preparation of phenylhydrazine . PrepChem.com. [Link]

- Synthesis method of 2,4-bi-(trifluoromethyl) benzylhydrazine.

- Synthetic method of p-trifluoromethyl phenylhydrazine hydrochloride.

-

Synthesis of fluorinated N-arylpyrazoles with perfluoro-2-methyl-2-pentene and arylhydrazines . Sci-Hub. [Link]

-

New 3H-Indole Synthesis by Fischer's Method. Part I . MDPI. [Link]

-

Fischer Indole Synthesis . Organic Chemistry Portal. [Link]

Sources

- 1. (2-Fluoro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride [myskinrecipes.com]

- 3. benchchem.com [benchchem.com]

- 4. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. CN101781229A - Synthetic method of p-trifluoromethyl phenylhydrazine hydrochloride - Google Patents [patents.google.com]

- 7. prepchem.com [prepchem.com]

- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Exploration of the interrupted Fischer indolization reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

Spectroscopic Characterization of 2-Fluoro-4-(trifluoromethyl)phenylhydrazine: An In-Depth Technical Guide

Introduction

2-Fluoro-4-(trifluoromethyl)phenylhydrazine is a key building block in modern medicinal and agricultural chemistry.[1] Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group on the phenyl ring, imparts distinct physicochemical properties to molecules that incorporate this moiety. These properties, including altered lipophilicity, metabolic stability, and binding affinities, are of significant interest to researchers in drug discovery and crop science.[1]

A thorough understanding of the spectroscopic signature of this compound is paramount for its unambiguous identification, purity assessment, and for tracking its incorporation into more complex molecules. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The protocols and interpretations presented herein are grounded in established principles and data from structurally related compounds, offering a robust framework for researchers working with this versatile synthetic intermediate.

Molecular Structure and Key Spectroscopic Features

A clear visualization of the molecular structure is fundamental to interpreting its spectroscopic data. The interplay between the electron-withdrawing trifluoromethyl group, the electronegative fluorine atom, and the electron-donating hydrazine moiety dictates the electronic environment of each atom, which is directly probed by spectroscopic techniques.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide a wealth of information.

¹H NMR Spectroscopy

The proton NMR spectrum will reveal the number of distinct proton environments and their connectivity through spin-spin coupling.

Predicted ¹H NMR Data (in CDCl₃, 300 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.2-7.4 | m | 1H | Ar-H |

| ~6.9-7.1 | m | 2H | Ar-H |

| ~3.8 (broad) | s | 2H | -NH₂ |

| ~5.5 (broad) | s | 1H | -NH- |

Interpretation and Rationale: The aromatic region will display complex multiplets due to ¹H-¹H and ¹H-¹⁹F couplings. The protons on the aromatic ring are in three distinct chemical environments. The broad signals for the hydrazine protons (-NH- and -NH₂) are due to quadrupole broadening from the nitrogen atoms and potential chemical exchange with trace amounts of water in the solvent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. The chemical shifts will be influenced by the attached functional groups, and the signals for carbons bearing fluorine will exhibit characteristic splitting (J-coupling).

Predicted ¹³C NMR Data (in CDCl₃, 75 MHz)

| Chemical Shift (δ, ppm) | J-Coupling (Hz) | Assignment |

| ~150-155 | d, ¹JCF ≈ 240-250 | C-F |

| ~140-145 | q, ²JCCF ≈ 30-40 | C-CF₃ |

| ~120-130 | q, ¹JCF ≈ 270-280 | CF₃ |

| ~115-125 | m | Ar-C |

| ~110-120 | m | Ar-C |

| ~100-110 | d, ²JCCF ≈ 20-30 | Ar-C |

Interpretation and Rationale: The carbon directly attached to the fluorine atom will appear as a doublet with a large one-bond coupling constant (¹JCF). The carbon bearing the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms, with a smaller two-bond coupling constant (²JCCF). The trifluoromethyl carbon itself will also be a quartet with a very large one-bond coupling constant (¹JCF). The remaining aromatic carbons will show smaller couplings to both the fluorine and the trifluoromethyl group, resulting in complex multiplets.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for the analysis of fluorinated compounds, offering a wide chemical shift range and providing detailed structural information.[2][3]

Predicted ¹⁹F NMR Data (in CDCl₃, 282 MHz, referenced to CFCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -60 to -65 | s | -CF₃ |

| ~ -110 to -120 | m | Ar-F |

Interpretation and Rationale: The trifluoromethyl group is expected to appear as a singlet in the proton-decoupled ¹⁹F NMR spectrum, in the typical range for aromatic CF₃ groups.[4] The aromatic fluorine will appear as a multiplet due to coupling with the aromatic protons. The exact chemical shifts are sensitive to the solvent and electronic environment.[3]

Experimental Protocol for NMR Spectroscopy

A standardized protocol ensures reproducibility and high-quality data.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Instrument Setup:

-

Tune and match the NMR probe for ¹H, ¹³C, and ¹⁹F frequencies.

-

Shim the magnetic field to achieve optimal resolution.

-

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-pulse experiment. A spectral width of 12-15 ppm and a relaxation delay of 1-2 seconds are typically sufficient.

-

¹³C NMR: Acquire a proton-decoupled experiment (e.g., zgpg30). A spectral width of 200-250 ppm and a longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons.

-

¹⁹F NMR: Acquire a proton-decoupled experiment. A wide spectral width (~300 ppm) is recommended to ensure all fluorine signals are captured.

-

Caption: A generalized workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3400 | Medium, sharp | N-H stretch (hydrazine) |

| 3000-3100 | Medium | Aromatic C-H stretch |

| 1600-1650 | Strong | N-H bend |

| 1500-1600 | Medium-Strong | Aromatic C=C stretch |

| 1250-1350 | Strong | C-F stretch (Ar-F) |

| 1100-1200 | Very Strong | C-F stretch (CF₃) |

Interpretation and Rationale: The most characteristic peaks will be the strong absorptions corresponding to the C-F stretching vibrations of the aromatic fluorine and the trifluoromethyl group.[5][6] The N-H stretching and bending vibrations of the hydrazine moiety will also be prominent.[5]

Experimental Protocol for IR Spectroscopy (Thin Solid Film Method)

For solid samples, the thin film method is often rapid and effective.[7][8]

-

Sample Preparation:

-

Dissolve a small amount (1-2 mg) of this compound in a few drops of a volatile solvent (e.g., dichloromethane or acetone).[7][8]

-

Place a drop of the resulting solution onto a salt plate (e.g., NaCl or KBr).[7][8]

-

Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.[7][8]

-

-

Data Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the clean, empty salt plate.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the molecular structure. Electron Ionization (EI) is a common technique for volatile and thermally stable compounds.[9][10]

Predicted Mass Spectrum (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 194 | High | [M]⁺˙ (Molecular Ion) |

| 175 | Medium | [M - F]⁺ or [M - NH₃]⁺ |

| 165 | Low | [M - N₂H₃]⁺ |

| 145 | Medium | [M - CF₃]⁺ |

| 125 | High | [C₆H₃F-NHNH₂]⁺ |

Interpretation and Rationale: The molecular ion peak ([M]⁺˙) at m/z 194 is expected to be prominent, confirming the molecular weight of 194.13 g/mol .[] Fragmentation is likely to occur through the loss of the fluorine atom, the trifluoromethyl group, or cleavage of the hydrazine moiety. The presence of fluorine and a trifluoromethyl group will lead to characteristic fragmentation patterns that can be diagnostic for this class of compounds.[12]

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the ion source of the mass spectrometer, typically via a direct insertion probe for solid samples.

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.[13]

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Caption: A simplified workflow for Electron Ionization Mass Spectrometry.

Conclusion

The spectroscopic characterization of this compound is essential for its effective use in research and development. This guide provides a detailed overview of the expected NMR, IR, and MS data, along with robust experimental protocols. By understanding the principles behind these techniques and the expected spectral features, researchers can confidently identify and utilize this important chemical intermediate in their synthetic endeavors. The predictive nature of the data presented here, based on well-established spectroscopic principles and data from analogous structures, offers a solid foundation for the empirical analysis of this compound.

References

-

IR Spectroscopy of Solids. (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]

-

Sample Preparation for FTIR Analysis. (n.d.). Drawell. Retrieved from [Link]

-

Sample preparation for FT-IR. (n.d.). Retrieved from [Link]

-

IR Spectroscopy. (2022, September 5). Chemistry LibreTexts. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2001). Sampling Technique for Organic Solids in IR Spectroscopy.

-

Supporting Information for ... (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2021).

-

Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds. (2023, April 6). National Institute of Standards and Technology. Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

-

Fluorine NMR. (n.d.). Retrieved from [Link]

-

19F-centred NMR analysis of mono-fluorinated compounds. (2022, March 30). RSC Publishing. Retrieved from [Link]

- Application of NMR Screening Methods with 19F Detection to Fluorinated Compounds Bound to Proteins. (2017). Molecules, 22(12), 2133.

-

Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. (2022, September 13). AIP Publishing. Retrieved from [Link]

-

19F NMR Reference Standards. (n.d.). Retrieved from [Link]

-

(2-Fluoro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride. (n.d.). MySkinRecipes. Retrieved from [Link]

-

An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. (2019, February 10). NIH. Retrieved from [Link]

-

19F Chemical Shifts and Coupling Constants. (n.d.). UCSB Chemistry and Biochemistry. Retrieved from [Link]

-

2-(Trifluoromethyl)phenylhydrazine - Optional[13C NMR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

-

Fluorine-19 Nuclear Magnetic Resonance. (n.d.). DTIC. Retrieved from [Link]

- Application of pentafluorophenyl hydrazine derivatives to the analysis of nabumetone and testosterone in human plasma by liquid chromatography-atmospheric pressure chemical ionization-tandem mass spectrometry. (2004).

-

(2-Chloro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride. (n.d.). PubChem. Retrieved from [Link]

-

Summary of FT-IR Spectra Data of the Synthesized Phenylhydrazone. (n.d.). ResearchGate. Retrieved from [Link]

-

19Flourine NMR. (n.d.). Retrieved from [Link]

-

Mass Spectrometry. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

-

CHM4930 Mass Spectrometry (MS) Compound Ionization. (2020, September 21). YouTube. Retrieved from [Link]

-

Phenylhydrazine hydrochloride. (n.d.). NIST WebBook. Retrieved from [Link]

-

FT-IR spectrum of N-[(4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide:... (n.d.). ResearchGate. Retrieved from [Link]

- 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. (2021). Molecules, 26(16), 4963.

Sources

- 1. (2-Fluoro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride [myskinrecipes.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. biophysics.org [biophysics.org]

- 4. 19F [nmr.chem.ucsb.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.aip.org [pubs.aip.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 12. Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds | NIST [nist.gov]

- 13. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Stability and Storage of 2-Fluoro-4-(trifluoromethyl)phenylhydrazine

Introduction: A Key Building Block in Modern Chemistry

2-Fluoro-4-(trifluoromethyl)phenylhydrazine is a substituted arylhydrazine that serves as a critical intermediate in the synthesis of a wide array of bioactive molecules. Its unique structure, featuring both a fluorine atom and a trifluoromethyl group on the phenyl ring, imparts desirable properties to target compounds, such as enhanced metabolic stability and bioavailability.[1] This makes it a valuable precursor in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.[1] The reactivity of the hydrazine moiety allows for its versatile use in forming heterocyclic structures and in various coupling reactions.[1] However, the very features that make this molecule a valuable synthetic tool also contribute to its potential instability. This guide provides an in-depth analysis of the factors influencing the stability of this compound and outlines best practices for its storage and handling to ensure its integrity for research and development applications.

Chemical Stability Profile

The stability of this compound is primarily dictated by the reactivity of the hydrazine functional group, which is susceptible to oxidation. The electron-withdrawing nature of the fluorine and trifluoromethyl substituents can also influence the reactivity of the aromatic ring and the hydrazine moiety.

Susceptibility to Oxidation

Arylhydrazines are known to be sensitive to atmospheric oxygen. The hydrazine group can be oxidized to form diazonium species, which can then lead to the formation of various degradation products. This process can be accelerated by the presence of light and trace metal impurities. The oxidation of arylhydrazines can also lead to the formation of aryl radicals, which are highly reactive intermediates.[2]

Thermal Decomposition

Photostability

Exposure to light, particularly in the UV spectrum, can provide the energy needed to initiate degradative pathways. While the trifluoromethyl group itself is often stable to photolysis, the overall molecule's stability can be compromised by light exposure.[6] Photostability testing is crucial if the compound is to be handled in light-exposed environments for extended periods.

Hydrolytic Stability

Although specific hydrolytic stability data is not available, the presence of the hydrazine group suggests a potential for reaction with water, especially at non-neutral pH. The hydrochloride salt form of related compounds indicates that the hydrazine moiety can be protonated, and its stability may be pH-dependent.

Recommended Storage and Handling Conditions

To maintain the purity and reactivity of this compound, strict adherence to proper storage and handling protocols is essential. The following recommendations are based on the chemical properties of arylhydrazines and fluorinated compounds.

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C | Refrigeration slows down the rate of potential decomposition reactions. For some related compounds, storage at 2-8°C is explicitly recommended.[7][8][9] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | An inert atmosphere minimizes contact with atmospheric oxygen and moisture, thereby preventing oxidative degradation and potential hydrolysis. |

| Light | Amber or Opaque Containers | Protection from light is crucial to prevent photolytic decomposition. |

| Container | Tightly Sealed, Chemically Resistant | A tightly sealed container prevents the ingress of air and moisture. The container material should be inert to the compound. |

Handling Procedures

Due to its potential toxicity and sensitivity, this compound should be handled with care in a controlled laboratory environment.

-

Ventilation: All handling should be performed in a well-ventilated fume hood to avoid inhalation of any vapors or dust.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Inert Atmosphere: For transfers and weighing, especially for long-term storage samples, the use of a glove box with an inert atmosphere is highly recommended.

-

Avoid Incompatibilities: Keep the compound away from strong oxidizing agents and strong acids to prevent vigorous and potentially hazardous reactions.[5]

Experimental Protocol for Stability Assessment

A comprehensive stability study is essential to determine the shelf-life of this compound under various conditions. The following protocol outlines a systematic approach to evaluating its stability.

Sample Preparation

-

Acquire a high-purity batch of this compound.

-

Characterize the initial purity (t=0) using High-Performance Liquid Chromatography (HPLC) with UV detection and record the chromatogram.

-

Prepare multiple aliquots of the compound in appropriate vials for each storage condition to be tested.

Storage Conditions for the Study

-

Temperature:

-

-20°C (Freezer)

-

2-8°C (Refrigerator)

-

25°C / 60% Relative Humidity (ICH Long-Term)

-

40°C / 75% Relative Humidity (ICH Accelerated)

-

-

Light Exposure (Photostability):

-

Expose samples to a light source according to ICH Q1B guidelines, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[10]

-

Include a control sample wrapped in aluminum foil to protect it from light.

-

-

Atmosphere:

-

Store samples under both ambient air and an inert atmosphere (argon or nitrogen).

-

Analytical Method

-

Primary Method: A stability-indicating HPLC method with UV detection is the preferred analytical technique. The method should be capable of separating the parent compound from its potential degradation products.

-

Method Validation: The HPLC method should be validated for specificity, linearity, accuracy, precision, and range.

-

Peak Purity: Use a photodiode array (PDA) detector to assess peak purity at each time point.

Testing Schedule

-

Analyze samples at appropriate time intervals (e.g., 0, 1, 3, 6, 12, and 24 months for long-term studies; 0, 1, 3, and 6 months for accelerated studies).

-

For the photostability study, analyze the samples after the specified light exposure.

Data Analysis

-

Quantify the amount of this compound remaining at each time point.

-

Identify and, if possible, quantify any significant degradation products.

-

Determine the rate of degradation under each storage condition to establish a recommended shelf-life.

Logical Workflow for Stability Assessment

The following diagram illustrates the logical workflow for conducting a comprehensive stability study of this compound.

Caption: Workflow for assessing the stability of this compound.

Conclusion

This compound is a valuable yet sensitive chemical intermediate. Its stability is paramount to its successful application in research and synthesis. By understanding its inherent chemical properties, particularly its susceptibility to oxidation, and by implementing stringent storage and handling protocols, researchers can ensure the integrity and reliability of this important building block. The key to preserving its quality lies in maintaining a cold, dark, and inert environment. For critical applications, a formal stability study is recommended to establish a definitive shelf-life under specific storage conditions.

References

- BenchChem. (2025).

-

MySkinRecipes. (n.d.). (2-Fluoro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride. Retrieved from [Link]

- Google Patents. (2014). Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts.

- AcroSeal. (2025). (4-(Trifluoromethyl)phenyl)

-

ResearchGate. (n.d.). Photostability studies. (a-c) The changes in absorbance at the.... Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Retrieved from [Link]

- Google Patents. (n.d.). CN102659620A - Synthesis method of 2,4-bi-(trifluoromethyl) benzylhydrazine.

-

BfArM. (n.d.). Guideline on Photostability Testing. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Phenylhydrazine – Knowledge and References. Retrieved from [Link]

-

LookChem. (n.d.). CAS No.502496-21-1,4-Fluoro-2-(trifluoromethyl)phenylhydrazine(HCl) Suppliers. Retrieved from [Link]

-

The Intercept. (2020). Thermal degradation of fluoropolymers. Retrieved from [Link]

-

PubMed. (2016). Proposed Guidance for Photostability Testing and Labeling to Support the Administration of Photosensitive Pharmaceutical Products, Part 3. Oral Drug Products. Retrieved from [Link]

-

NIST Technical Series Publications. (n.d.). Thermal degradation of tetrafluoroethylene and hydrofluoroethylene polymers in a vacuum. Retrieved from [Link]

Sources

- 1. (2-Fluoro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride [myskinrecipes.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. turi.org [turi.org]

- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 5. CAS#:2923-56-0 | (4-(Trifluoromethyl)phenyl)hydrazine hydrochloride | Chemsrc [chemsrc.com]

- 6. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

- 8. 4-(三氟甲基)苯肼 96% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 754973-91-6|(4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine|BLD Pharm [bldpharm.com]

- 10. bfarm.de [bfarm.de]

A Researcher's Guide to the Safe Handling of 2-Fluoro-4-(trifluoromethyl)phenylhydrazine

An In-depth Technical Guide for Drug Development Professionals

Introduction

2-Fluoro-4-(trifluoromethyl)phenylhydrazine is a substituted hydrazine derivative increasingly utilized in medicinal chemistry and drug development as a key building block for synthesizing a range of pharmaceutical compounds. Its unique structural features, combining a hydrazine moiety with fluorine and a trifluoromethyl group, make it a valuable synthon. However, these same features, particularly the hydrazine group, necessitate a rigorous and informed approach to its handling and safety. Hydrazine and its derivatives are recognized for their potential toxicity and reactivity.[1] This guide provides a comprehensive overview of the critical safety protocols, handling procedures, and emergency responses required to work safely with this compound, grounded in an understanding of its inherent chemical properties.

Part 1: Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards is the foundation of safe laboratory practice. This compound is classified as a hazardous substance with multiple routes of toxicity.

Toxicological Profile

This compound is acutely toxic if swallowed, inhaled, or in contact with skin.[2][3] It is a skin and serious eye irritant.[4][5] Furthermore, there is evidence to suggest it may cause allergic skin reactions, and it is suspected of causing genetic defects and cancer.[2][3] Prolonged or repeated exposure can cause damage to organs.[2][3] The toxicological properties of hydrazine derivatives are well-documented, with potential effects including irritation to the eyes, nose, and throat, as well as more severe outcomes like dizziness, headache, nausea, and in acute cases, pulmonary edema, seizures, and coma.[1]

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3 | Toxic if swallowed[2][3] |

| Acute Toxicity, Dermal | 3 | Toxic in contact with skin[2][3] |

| Acute Toxicity, Inhalation | 3 | Toxic if inhaled[2][3] |

| Skin Corrosion/Irritation | 2 | Causes skin irritation[2][3][4] |

| Serious Eye Damage/Irritation | 2A | Causes serious eye irritation[2][3][5] |

| Skin Sensitization | 1 | May cause an allergic skin reaction[2][3] |

| Germ Cell Mutagenicity | 2 | Suspected of causing genetic defects[2][3] |

| Carcinogenicity | 1B | May cause cancer[2][3] |

| Specific Target Organ Toxicity | 1 | Causes damage to organs through prolonged or repeated exposure[2][3] |

| (Repeated Exposure) |

This table summarizes the primary hazards. Always consult the most current Safety Data Sheet (SDS) from your supplier.

Physicochemical Properties and Reactivity

While specific data for this compound is limited, hydrazine derivatives are known to be reactive and potentially unstable.[1] They can be sensitive to air, light, heat, and friction.[1][6] It is crucial to avoid contact with incompatible materials such as strong oxidizing agents and acids.[6]

Part 2: Engineering Controls and Personal Protective Equipment (PPE)

The primary directive in handling hazardous chemicals is to minimize exposure. This is achieved through a multi-layered approach combining engineering controls and appropriate PPE.

Engineering Controls: The First Line of Defense

All work with this compound must be conducted in a properly functioning chemical fume hood.[1][7][8] This is non-negotiable. The fume hood acts as the primary barrier, drawing vapors and dust away from the researcher.[7] The laboratory must also be equipped with an easily accessible emergency eyewash station and a safety shower.[9]

Personal Protective Equipment: The Last Barrier

Even with robust engineering controls, appropriate PPE is mandatory.

-

Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are essential.[6][7] Always inspect gloves for any signs of degradation before use and practice proper removal techniques to avoid skin contamination.[10]

-

Eye and Face Protection: Tightly fitting safety goggles are the minimum requirement.[6] A face shield should be worn in situations where there is a higher risk of splashing.[1][7]

-

Skin and Body Protection: A flame-resistant lab coat is recommended.[1] Full-length pants and closed-toe shoes are also required.[6]

-

Respiratory Protection: When working within a certified chemical fume hood, additional respiratory protection is typically not necessary. However, if there is a risk of dust generation or aerosolization, a NIOSH/MSHA-approved respirator may be required.[4][11]

Part 3: Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is critical to preventing accidents and ensuring a safe laboratory environment.

Handling Procedures

-

Preparation: Before beginning any work, ensure all necessary PPE is donned correctly and the fume hood is functioning properly. Have all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.

-

Dispensing: When weighing or transferring the solid compound, do so carefully to avoid generating dust.[2] Use spark-proof tools and consider grounding and bonding containers when transferring material, especially if metal containers are involved.[6]

-

During the Reaction: Keep all containers tightly closed when not in use.[6] Avoid contact with incompatible materials, heat, sparks, and open flames.[6]

-

Post-Procedure: After handling, wash hands and face thoroughly.[2][3] Decontaminate all work surfaces.

Storage Requirements

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[8][9]

-

The storage area should be a designated space for particularly hazardous substances, and containers should be stored in secondary containment.[1]

-

Protect from light and air.[3] Storage under an inert atmosphere, such as nitrogen, is recommended.[6][8]

-

Store away from incompatible materials, particularly oxidizing agents and acids.[6]

Part 4: Emergency Procedures

In the event of an emergency, a calm and methodical response is crucial. All laboratory personnel should be familiar with these procedures.

Accidental Exposure Response

Caption: Workflow for responding to accidental exposure.

-

In case of skin contact: Immediately wash off with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[9] Seek immediate medical attention.[1][2]

-

In case of eye contact: Rinse cautiously with water for at least 15 minutes, including under the eyelids.[4][9] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

-

If inhaled: Move the person to fresh air.[9] If breathing is difficult or has stopped, provide artificial respiration.[2] Seek immediate medical attention.[1]

-

If swallowed: Rinse mouth with water.[9] Do not induce vomiting.[8] Call a physician or poison control center immediately.[11]

Spill and Leak Procedures

Do not attempt to clean up a significant spill of a hydrazine derivative yourself.[7] Treat all spills of these materials as major spills.[1]

-

Evacuate and Alert: Immediately alert others in the area and evacuate the immediate vicinity.[12]

-

Isolate: Close the laboratory door to contain any vapors.[13]

-

Call for Help: Contact your institution's Environmental Health & Safety (EHS) department and/or emergency services (911).[7][12]

-

Secure the Area: Prevent unauthorized personnel from entering the spill area.[6]

-

Provide Information: Be prepared to provide the emergency response team with the identity and quantity of the spilled material.

For very small, manageable spills, and only if you are trained and have the appropriate spill kit:

-

Wear full PPE, including respiratory protection if necessary.[6]

-

Contain the spill with an inert absorbent material (e.g., vermiculite, sand).[14]

-

Carefully sweep or scoop up the absorbed material into a suitable, labeled container for hazardous waste disposal.[9][15]

-

Decontaminate the spill area with soap and water.[13]

Part 5: Waste Disposal

All waste containing this compound, including empty containers and contaminated materials, must be treated as hazardous waste.[6]

-

Collect waste in a clearly labeled, sealed container.[16]

-

Store waste containers in a designated, secure area, preferably with secondary containment.[6]

-

Follow all institutional and local regulations for hazardous waste disposal. Contact your EHS department for specific procedures.[6]

Conclusion

Working with this compound requires a proactive and diligent approach to safety. By understanding its inherent hazards, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to established safe handling and emergency procedures, researchers can mitigate the risks associated with this valuable compound. The causality is clear: the toxic and reactive nature of hydrazine derivatives dictates the necessity for stringent containment and personal protection to prevent exposure and ensure a safe research environment.

References

-

Risk Management and Safety. (n.d.). Hydrazine. University of Notre Dame. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-[4-(Trifluoromethyl)phenyl]hydrazine hydrochloride. Retrieved from [Link]

-

Environmental Health & Safety, University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template. Retrieved from [Link]

-

Environmental Health & Safety, UC Santa Barbara. (n.d.). Hydrazine Standard Operating Procedure. Retrieved from [Link]

-

Active AgriScience. (n.d.). Emergency Response Plan. Retrieved from [Link]

-

Laboratory Safety. (2018). Standard Operating Procedure (SOP). Retrieved from [Link]

-

Environmental Health and Safety Office, Oakland University. (2025). EHSO Manual 2025-2026: Spill Control/Emergency Response. Retrieved from [Link]

-

Auburn University. (n.d.). Emergency and Spill Response Procedures. Retrieved from [Link]

-

Environmental Health & Safety, University of Nevada, Reno. (2025). Chapter 19, Chemical Hygiene Plan: Emergency Response. Retrieved from [Link]

-

Capot Chemical. (2026). MSDS of (2-Fluoro-5-trifluoromethyl-phenyl)-hydrazine. Retrieved from [Link]

Sources

- 1. ehs.ucsb.edu [ehs.ucsb.edu]

- 2. sigmaaldrich.cn [sigmaaldrich.cn]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. riskmanagement.nd.edu [riskmanagement.nd.edu]

- 7. ehs.unm.edu [ehs.unm.edu]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. capotchem.com [capotchem.com]

- 11. fishersci.com [fishersci.com]

- 12. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]

- 13. cws.auburn.edu [cws.auburn.edu]

- 14. activeagriscience.com [activeagriscience.com]

- 15. static.cymitquimica.com [static.cymitquimica.com]

- 16. artscimedia.case.edu [artscimedia.case.edu]

A Technical Guide to the Solubility of 2-Fluoro-4-(trifluoromethyl)phenylhydrazine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive framework for understanding and determining the solubility of 2-Fluoro-4-(trifluoromethyl)phenylhydrazine, a key intermediate in pharmaceutical and agrochemical synthesis. Given the absence of extensive published quantitative solubility data for this specific compound, this document emphasizes the fundamental principles and a robust experimental methodology to empower researchers to generate reliable and reproducible data.

Introduction: The Critical Role of Solubility in Synthesis and Development

This compound is a substituted arylhydrazine whose utility in organic synthesis is significant, particularly in the construction of heterocyclic compounds.[1] The presence of both a fluorine atom and a trifluoromethyl group can impart desirable properties such as enhanced metabolic stability and lipophilicity to the target molecules.[2] Understanding its solubility in various organic solvents is paramount for several reasons:

-

Reaction Optimization: The choice of solvent directly impacts reaction kinetics, yield, and purity by ensuring that reactants are in the appropriate phase for chemical transformation.

-

Process Development and Scale-Up: Solubility data is critical for designing efficient crystallization, purification, and isolation protocols.

-

Formulation: In drug development, the solubility of an active pharmaceutical ingredient (API) or its precursors influences the choice of formulation strategies.

This guide will first delve into the theoretical underpinnings of solubility, followed by a detailed, self-validating experimental protocol for its determination, and conclude with a discussion on the expected solubility trends based on solvent properties.

Theoretical Framework: Predicting Solubility Behavior

The solubility of a solid in a liquid is governed by the thermodynamic equilibrium between the solid and the solution.[3][4] This process can be conceptually broken down into two main energetic considerations:

-

Lattice Energy: The energy required to overcome the intermolecular forces holding the crystal lattice of the solid together.

-

Solvation Energy: The energy released when the solute molecules are surrounded and stabilized by solvent molecules.

For dissolution to occur, the solvation energy must be sufficient to overcome the lattice energy. The adage "like dissolves like" is a useful heuristic that encapsulates this principle. It suggests that substances with similar intermolecular forces are more likely to be soluble in one another.

Molecular Profile of this compound:

| Property | Value |

| Molecular Formula | C₇H₆F₄N₂ |

| Molecular Weight | 194.13 g/mol |

Source: BOC Sciences[3]

The key structural features influencing its solubility are:

-

The Phenyl Ring: A nonpolar, aromatic core.

-

The Hydrazine Moiety (-NHNH₂): A polar group capable of acting as both a hydrogen bond donor and acceptor.

-

The Fluoro and Trifluoromethyl Groups: These are strongly electron-withdrawing and increase the molecule's overall polarity and potential for dipole-dipole interactions, while the trifluoromethyl group also enhances lipophilicity.

Based on this structure, we can anticipate its solubility behavior in different classes of organic solvents.

Experimental Determination of Equilibrium Solubility

The most reliable method for determining the equilibrium solubility of a solid is the Saturation Shake-Flask Method , as outlined in guidelines such as those from the OECD and USP.[5][6] This method ensures that a true thermodynamic equilibrium is reached.

Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for the saturation shake-flask method.

Detailed Step-by-Step Protocol

This protocol is designed to be a self-validating system, ensuring the attainment of equilibrium.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker with temperature control

-

Analytical balance (readable to at least 0.1 mg)

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Evaporating dishes or pre-weighed vials

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation: To a series of glass vials, add a measured amount of the chosen organic solvent (e.g., 5.00 mL). Add an excess of this compound to each vial, ensuring a visible amount of undissolved solid remains at the bottom. The presence of excess solid is crucial for reaching saturation.[7]

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the vials for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached. To validate the equilibration time, samples can be taken at different time points (e.g., 24, 48, and 72 hours) to confirm that the measured solubility no longer changes.[7]

-

Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand at the same constant temperature until the excess solid has settled. Carefully draw a sample of the supernatant using a syringe and immediately attach a syringe filter. Discard the first portion of the filtrate to saturate the filter material and then collect a clear sample. This filtration step is critical to separate the saturated solution from any undissolved solid.[8]

-

Gravimetric Analysis:

-

Take a pre-weighed, clean, and dry evaporating dish (W₁).

-

Transfer an accurate volume of the clear filtrate into the dish and weigh it to determine the weight of the solution (W₂).

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a moderate temperature may be used.

-

Once the solvent is fully evaporated, dry the dish containing the solid residue to a constant weight in a drying oven or desiccator and record the final weight (W₃).[7][9]

-

-

Calculation:

-

Weight of dissolved solid = W₃ - W₁

-

Weight of solvent = (W₂ - W₁) - (W₃ - W₁) = W₂ - W₃

-

Solubility ( g/100 g solvent) = [(W₃ - W₁) / (W₂ - W₃)] x 100

-

Expected Solubility in Common Organic Solvents

The following table provides a qualitative prediction of the solubility of this compound in various classes of organic solvents, based on the principles of intermolecular forces.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The hydrazine group can form strong hydrogen bonds with the hydroxyl group of the alcohol. The overall polarity of the molecule is compatible with these solvents. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents can accept hydrogen bonds from the hydrazine moiety and engage in dipole-dipole interactions with the C-F bonds. |

| Nonpolar Aromatic | Toluene, Benzene | Low to Moderate | The aromatic ring of the solute can interact favorably with the aromatic rings of the solvents via π-π stacking. However, the polar hydrazine group will be less well-solvated. |

| Chlorinated | Dichloromethane, Chloroform | Moderate | These solvents have moderate polarity and can engage in dipole-dipole interactions. Chloroform can also act as a weak hydrogen bond donor. |

| Aliphatic | Hexane, Heptane | Very Low | These nonpolar solvents lack the ability to form strong interactions with the polar hydrazine group and the fluorinated substituents, leading to poor solvation. |

Conclusion and Best Practices

Determining the solubility of this compound is a critical step for its effective use in research and development. While published data is scarce, a systematic approach using the saturation shake-flask method coupled with gravimetric analysis provides a reliable means of generating this essential information. When conducting these experiments, it is crucial to ensure temperature control, adequate equilibration time, and careful phase separation to obtain accurate and reproducible results. The theoretical principles outlined in this guide should serve as a predictive tool to inform the selection of appropriate solvent systems for specific applications.

References

-

MySkinRecipes. (2-Fluoro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride. [Link]

-

MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

-

USP-NF. <1236> Solubility Measurements. [Link]

-

Biorelevant.com. USP <1236>: Solubility Measurements Chapter. [Link]

-

Distran. Technical Note: Solubility Measurements. [Link]

-

FILAB. Solubility testing in accordance with the OECD 105. [Link]

-

European Commission's Food Safety. OECD GUIDELINE FOR THE TESTING OF CHEMICALS. [Link]

-

PharmaEducation. Determination of Solubility by Gravimetric Method. [Link]

-

National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review. [Link]

-

Chemistry Stack Exchange. Solubility of solids in liquids. [Link]

-

DTIC. A THERMODYNAMIC ANALYSIS OF SOLUBILITY IN LIQUID METAL SYSTEMS. [Link]

-

Wikipedia. Solubility. [Link]

-

Chemistry LibreTexts. 8.2: Thermodynamics of Solutions. [Link]

-

Elmhurst University. Solubility. [Link]

-

OECD. OECD GUIDELINE FOR THE TESTING OF CHEMICALS. [Link]

-

ACS Publications. Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. [Link]

Sources

- 1. uspnf.com [uspnf.com]

- 2. Effect of fluorination on the stability of carbon nanofibres in organic solvents [comptes-rendus.academie-sciences.fr]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Solubility - Wikipedia [en.wikipedia.org]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. filab.fr [filab.fr]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pharmajournal.net [pharmajournal.net]

The Advent and Ascendance of Fluorinated Phenylhydrazines: A Technical Guide for the Modern Researcher

Abstract

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, imparting unique physicochemical properties that can profoundly influence a compound's biological activity. Phenylhydrazine, a seminal discovery by Emil Fischer, has long been a versatile building block in organic synthesis. The convergence of these two domains—organofluorine chemistry and the rich reactivity of phenylhydrazines—has given rise to a class of compounds with immense potential in drug discovery and materials science: the fluorinated phenylhydrazines. This in-depth technical guide provides a comprehensive overview of the discovery, history, synthesis, and application of these pivotal chemical entities. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of fluorinated phenylhydrazines in their work.

Historical Context: From Fischer's Hydrazine to the Dawn of Organofluorine Chemistry

The story of fluorinated phenylhydrazines is built upon two fundamental pillars of chemical history. The first is the discovery of phenylhydrazine itself in 1875 by Hermann Emil Fischer.[1] His preparation, involving the reduction of a phenyl diazonium salt with sulfite salts, provided the world with a highly reactive reagent that would prove indispensable for the characterization of sugars and the synthesis of indoles via the now-famous Fischer indole synthesis.[1][2]

Parallel to these developments, the field of organofluorine chemistry was in its nascent stages. While the element fluorine had been known for some time, its extreme reactivity posed significant challenges to its incorporation into organic molecules. The early 20th century saw pioneering work that began to tame this reactive element, leading to the development of fluorinating reagents and methodologies that would pave the way for the synthesis of a vast array of fluorinated compounds.[3] It was the eventual intersection of these two historical trajectories that led to the exploration of phenylhydrazines bearing fluorine substituents.

The Rise of Fluorinated Phenylhydrazines: A Synthetic Perspective

The introduction of fluorine into the phenylhydrazine scaffold significantly alters its electronic properties and reactivity, making these compounds highly valuable in synthetic and medicinal chemistry. The primary route to fluorinated phenylhydrazines mirrors Fischer's original synthesis, beginning with the corresponding fluorinated aniline.

The General Synthetic Pathway: Diazotization and Reduction

The most common and industrially scalable method for the preparation of fluorinated phenylhydrazines involves a two-step sequence:

-

Diazotization: A fluorinated aniline is treated with a source of nitrous acid, typically sodium nitrite in the presence of a strong mineral acid like hydrochloric acid, at low temperatures (0-5 °C) to form a diazonium salt.

-

Reduction: The resulting diazonium salt is then reduced to the corresponding hydrazine. Various reducing agents can be employed, with sodium sulfite, sodium bisulfite, and stannous chloride being the most common.[1][4]

This versatile methodology allows for the synthesis of a wide range of fluorinated phenylhydrazines, including mono-, di-, and trifluoro-substituted analogues, as well as those bearing trifluoromethyl groups.

Caption: General synthetic route to fluorinated phenylhydrazines.

A Comparative Look at Isomer Synthesis

The position of the fluorine substituent on the phenyl ring can be precisely controlled by the choice of the starting fluoroaniline. Below are representative protocols for the synthesis of ortho-, meta-, and para-fluorophenylhydrazine hydrochlorides.

Table 1: Physicochemical Properties of Monofluorophenylhydrazine Isomers

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2-Fluorophenylhydrazine HCl | 2924-15-4 | C₆H₈ClFN₂ | 162.59 | 200-205 (dec.) |

| 3-Fluorophenylhydrazine | 658-27-5 | C₆H₇FN₂ | 126.13 | N/A (liquid at RT) |

| 4-Fluorophenylhydrazine HCl | 823-85-8 | C₆H₈ClFN₂ | 162.59 | >250[5] |

Synthesis of Trifluoromethylphenylhydrazines

The trifluoromethyl group is a particularly important substituent in medicinal chemistry, often enhancing metabolic stability and receptor binding affinity. The synthesis of trifluoromethylphenylhydrazines follows the same general pathway.

Experimental Protocols: A Practical Guide

The following protocols are provided as a detailed guide for the laboratory synthesis of key fluorinated phenylhydrazines.